3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is a chemical compound notable for its potential applications in pharmaceuticals, particularly as an inhibitor of Bruton's tyrosine kinase, which is implicated in various cancers. The compound is classified under the category of amino acids and derivatives, specifically as an amino benzoic acid derivative with morpholine functionality.
The synthesis of 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are often proprietary or specific to laboratory protocols .
The molecular structure of 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid features:
The structural representation can be summarized as follows:
This structure indicates the presence of multiple functional groups that contribute to the compound's reactivity and biological activity .
The compound undergoes various chemical reactions typical for amino acids and amines, including:
Technical details of these reactions depend on the intended application and specific conditions used during synthesis or modification .
The mechanism of action for 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid primarily involves its role as a Bruton's tyrosine kinase inhibitor. This inhibition affects signaling pathways critical for cell proliferation and survival in cancer cells.
Research indicates that by inhibiting Bruton's tyrosine kinase, this compound may induce apoptosis (programmed cell death) in malignant cells, thus providing therapeutic benefits in oncology settings .
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is primarily used in:
The systematic IUPAC name 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid (CAS: 452088-62-9) precisely defines its molecular architecture. This compound integrates three pharmacologically significant components: a benzoic acid core, a vicinal amino group, and a morpholine-propylamino side chain. Its molecular formula is C₁₄H₂₁N₃O₃, with a molecular weight of 279.34 g/mol . The structural features include:
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₁N₃O₃ |
Molecular Weight | 279.34 g/mol |
IUPAC Name | 3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid |
Canonical SMILES | C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N |
XLogP3 | -1.5 |
The morpholine nitrogen (tertiary amine) exists predominantly in a protonated state under physiological conditions, enhancing water solubility and electrostatic interactions with biological macromolecules. This amphiphilic character—hydrophilic morpholine and carboxylate groups balanced by the hydrophobic benzene and propyl chain—enables penetration through lipid bilayers while maintaining solubility in aqueous compartments [10]. The ortho-disposition of the amino and carboxylic acid groups allows intramolecular hydrogen bonding, influencing tautomerism and crystal packing .
This compound first emerged in the early 2000s as synthetic methodologies for functionalized aminobenzoic acids advanced. Its initial identification (CAS registry 452088-62-9) coincided with growing interest in morpholine-containing bioactives . Morpholine derivatives gained prominence due to their presence in FDA-approved drugs (e.g., the anticancer agent gefitinib and antibiotic linezolid), driving exploration of morpholinylalkylamino benzoates [4].
The compound’s design follows molecular hybridization principles:
Early synthetic routes focused on:
Table 2: Key Historical Milestones
Year | Development | Context |
---|---|---|
~2003 | First synthetic reports | Exploration of morpholine-amino acid conjugates |
2010s | Investigation as a folate pathway modulator | Structural analogy to PABA antimetabolites |
2020s | Evaluation as a kinase inhibitor scaffold | Morpholine’s role in ATP-binding domain interactions |
The morpholine-propylamino side chain was strategically incorporated to mimic endogenous polyamine substrates, potentially enabling uptake via polyamine transporters in cancer cells. This design paralleled developments in compounds like the quinoline-based anticancer agent described in Patent EP2210607B1, where a morpholinylpropoxy group enhanced cytotoxicity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: